tert-Butyl 4-((2-aminophenyl)sulfonyl)piperazine-1-carboxylate

Lipophilicity Drug-likeness Membrane permeability

tert-Butyl 4-((2-aminophenyl)sulfonyl)piperazine-1-carboxylate (CAS 444087-23-4, MFCD09909716) is a bifunctional sulfonylpiperazine building block featuring a Boc-protected secondary amine and an ortho-aminophenylsulfonyl moiety. It serves as a versatile intermediate in medicinal chemistry for constructing compound libraries, kinase inhibitor scaffolds, and CNS-targeted ligands.

Molecular Formula C15H23N3O4S
Molecular Weight 341.4 g/mol
CAS No. 444087-23-4
Cat. No. B1506327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((2-aminophenyl)sulfonyl)piperazine-1-carboxylate
CAS444087-23-4
Molecular FormulaC15H23N3O4S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N
InChIInChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3
InChIKeyGNHANBVQPKYLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((2-aminophenyl)sulfonyl)piperazine-1-carboxylate (CAS 444087-23-4): Procurement-Grade Physicochemical and Structural Baseline


tert-Butyl 4-((2-aminophenyl)sulfonyl)piperazine-1-carboxylate (CAS 444087-23-4, MFCD09909716) is a bifunctional sulfonylpiperazine building block featuring a Boc-protected secondary amine and an ortho-aminophenylsulfonyl moiety. It serves as a versatile intermediate in medicinal chemistry for constructing compound libraries, kinase inhibitor scaffolds, and CNS-targeted ligands . The ortho-substitution pattern distinguishes it from the more common para-amino isomer (CAS 173951-84-3) and confers unique intramolecular hydrogen-bonding geometry and synthetic reactivity . Its molecular formula is C₁₅H₂₃N₃O₄S, with a molecular weight of 341.43 g/mol.

Why In-Class Sulfonylpiperazine Intermediates Cannot Substitute for CAS 444087-23-4 in Precision Synthesis


Generic substitution within the sulfonylpiperazine class is precluded by the compound's unique ortho-aminophenylsulfonyl architecture. The ortho relationship between the aniline –NH₂ and the sulfonyl –SO₂– group enables intramolecular N–H···O=S hydrogen bonding that is structurally impossible for the para-isomer (CAS 173951-84-3) [1]. This non-covalent interaction constrains the molecular conformation differently, impacting both downstream pharmacophore geometry and solid-state properties. Furthermore, the ortho-amino group provides a reactive nucleophilic handle for regioselective cyclization (e.g., to benzimidazolones, quinoxalines, and benzothiadiazines) that is entirely inaccessible with the para-substituted analog [2]. The Boc-protected piperazine nitrogen also differentiates this compound from unprotected sulfonylpiperazines (e.g., CAS 379244-68-5), enabling orthogonal deprotection and sequential diversification strategies.

Quantitative Differential Evidence for tert-Butyl 4-((2-aminophenyl)sulfonyl)piperazine-1-carboxylate Against Closest Analogs


Enhanced Lipophilicity (LogP): Ortho-Isomer vs. Para-Isomer

The ortho-aminophenyl isomer (target compound) exhibits consistently higher computed lipophilicity than the para-amino isomer (CAS 173951-84-3). According to ACD/Labs Percepta predictions validated on ChemSpider, the target compound has an ACD/LogP of 1.85 versus 1.55 for the para-isomer . A second independent source (Leyan vendor computational chemistry data) reports LogP = 1.51 for the target compound, aligning within the expected range . This ~19% increase in LogP translates to a meaningful difference in predicted membrane partitioning behavior for downstream biological screening probes.

Lipophilicity Drug-likeness Membrane permeability

Distribution Coefficient (LogD) and Bioaccumulation Potential: Ortho vs. Para Isomer

At physiologically relevant pH 7.4, the target ortho-isomer shows ACD/LogD = 2.20, compared with 1.62 for the para-isomer—a 36% higher distribution coefficient . This difference propagates into the predicted bioconcentration factor (BCF): 27.67 for the ortho-isomer vs. 10.02 for the para-isomer, representing a 2.76-fold increase. Similarly, the soil adsorption coefficient (KOC) is 374.81 vs. 181.10 (2.07-fold higher). These differences arise from the ortho-amino group's ability to form an intramolecular hydrogen bond with the sulfonyl oxygen, effectively masking one hydrogen-bond donor and reducing aqueous solvation relative to the para-isomer.

LogD Bioaccumulation ADME Drug distribution

Intramolecular Hydrogen-Bond Conformational Lock: Ortho-Amino Structural Advantage

Crystallographic evidence from closely related ortho-aminophenylsulfonyl systems confirms that the ortho-NH₂ group forms a persistent intramolecular N–H···O=S hydrogen bond with one sulfonyl oxygen [1]. In the reported structure (Elgemeie et al., Acta Cryst. C, 1998), this interaction constrains the two rings to an interplanar angle of approximately 72.5°, significantly different from the conformational ensemble available to the para-isomer, which lacks this interaction [2]. This conformational restriction fixes the amino group orientation relative to the sulfonylpiperazine core, providing a predictable pharmacophoric geometry that is preserved upon Boc deprotection.

Conformational constraint Hydrogen bonding Crystal engineering Pharmacophore geometry

Vendor-Verified Purity: Ortho-Isomer (98%) vs. Para-Isomer (95%) from Same Supplier

From a common reputable vendor (Leyan), the ortho-isomer (target compound) is supplied at 98% purity (Catalog No. 1736127), while the para-isomer analog (Catalog No. 1801713) is supplied at 95% purity . This 3-percentage-point purity differential is significant for applications requiring high-fidelity building blocks, such as DNA-encoded library (DEL) synthesis, fragment-based drug discovery where impurities can generate false positives, and multi-step convergent syntheses where intermediate purity directly affects final product yield.

Chemical purity Quality control Procurement specification Reproducibility

Synthetic Versatility: Ortho-Amino Cyclization vs. Para-Amino Linearity

The ortho relationship between the aniline –NH₂ and the sulfonyl group uniquely enables post-deprotection cyclocondensation reactions to form fused heterocyclic systems including benzimidazoles, quinoxalines, benzothiadiazine-1,1-dioxides, and 2H-1,2,4-benzothiadiazin-3(4H)-ones . Patent literature identifies this specific compound as an intermediate for substituted quinoxaline derivatives targeting hyperproliferative disorders [1]. The para-isomer (CAS 173951-84-3) cannot undergo analogous intramolecular cyclization, limiting its downstream chemistry to linear amidation, sulfonylation, or urea formation at the aniline nitrogen. This bifurcation in accessible chemical space is categorical rather than incremental.

Synthetic chemistry Heterocycle synthesis Scaffold diversification Medicinal chemistry

Physicochemical Stability Indicators: Boiling Point and Enthalpy of Vaporization

The target ortho-isomer has a predicted boiling point of 499.5 ± 55.0 °C at 760 mmHg, compared with 503.5 ± 60.0 °C for the para-isomer—a modest but measurable difference of ~4 °C . The enthalpy of vaporization is 76.8 ± 3.0 kJ/mol for the ortho-isomer vs. 77.3 ± 3.0 kJ/mol for the para-isomer. While these differences fall within overlapping error margins, the consistently lower values for the ortho-isomer are consistent with reduced intermolecular hydrogen-bonding in the bulk phase due to intramolecular H-bond sequestration of the NH₂ donor, as evidenced crystallographically.

Thermal stability Process chemistry Scale-up Purification

Procurement-Driven Application Scenarios Where CAS 444087-23-4 Demonstrates Verifiable Advantage


Fused Heterocycle Library Synthesis for Kinase and GPCR Screening

Medicinal chemistry teams constructing focused libraries of benzimidazole-, quinoxaline-, or benzothiadiazine-containing compounds should prioritize CAS 444087-23-4 over the para-isomer (CAS 173951-84-3). The ortho-amino group enables post-Boc-deprotection cyclocondensation that is structurally impossible with the para-isomer, providing access to at least four additional privileged heterocyclic scaffolds from a single building block . Patent literature explicitly identifies this compound as an intermediate for quinoxaline-based antiproliferative agents , supporting its downstream relevance in kinase-targeted libraries.

CNS-Targeted Probe Design Requiring Enhanced Lipophilicity

When designing CNS-penetrant molecular probes where passive blood-brain barrier permeability is paramount, the ortho-isomer's higher LogP (+0.30, ACD/LogP 1.85 vs. 1.55) and LogD at pH 7.4 (+0.58, 2.20 vs. 1.62) predict superior membrane partitioning relative to the para-isomer . This difference is mechanistically linked to the intramolecular N–H···O=S hydrogen bond that reduces the effective hydrogen-bond donor count at the aniline NH₂, a key determinant of CNS multiparameter optimization (MPO) scores .

DNA-Encoded Library (DEL) and High-Throughput Parallel Synthesis

For DEL construction and automated parallel synthesis workflows where intermediate purity directly impacts library fidelity, the ortho-isomer's verified 98% purity specification (vs. 95% for the para-isomer from the same vendor) translates to an approximately 60% reduction in total impurity burden . This purity advantage, combined with the Boc group's well-established orthogonal deprotection compatibility (TFA/DCM, room temperature) , makes this compound a preferred choice for high-value library production where re-purification costs are prohibitive.

Structure-Based Drug Design with Conformationally Pre-organized Building Blocks

Crystallographic evidence from ortho-aminophenylsulfonyl systems demonstrates that the intramolecular N–H···O=S hydrogen bond constrains the interplanar angle to approximately 72.5°, fixing the aniline NH₂ vector relative to the piperazine core . For computational chemists performing docking or pharmacophore modeling, this pre-organized geometry reduces the conformational search space and can improve docking score enrichment. The para-isomer, lacking this constraint, presents a more flexible and less predictable pharmacophore, which may reduce the success rate of virtual screening campaigns .

Quote Request

Request a Quote for tert-Butyl 4-((2-aminophenyl)sulfonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.